6-(hexylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione
Overview
Description
6-(hexylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione is a complex organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(hexylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione typically involves multi-step organic reactions. One common approach is the Friedländer synthesis, which involves the condensation of an amino-substituted aromatic aldehyde with a ketone in the presence of an acid catalyst. The specific steps for this compound may include:
Formation of the naphthoquinoline core: This can be achieved by reacting 2-aminobenzaldehyde with a suitable ketone under acidic conditions.
Introduction of the hexylamino group: This step involves the nucleophilic substitution of a halogenated precursor with hexylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-(hexylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the quinoline core.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenated precursors and nucleophiles like amines or thiols are often used in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while substitution reactions could introduce various functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
6-(hexylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.
Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular pathways.
Medicine: Quinoline derivatives are known for their potential as antimalarial, anticancer, and antimicrobial agents. This compound could be explored for similar therapeutic applications.
Industry: It may be used in the development of dyes, pigments, and other materials due to its stable and colorful nature.
Mechanism of Action
The mechanism of action of 6-(hexylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione involves its interaction with specific molecular targets. These could include:
Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.
Receptors: It could interact with cellular receptors, modulating signal transduction pathways.
DNA/RNA: The compound might intercalate into DNA or RNA, affecting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with a single nitrogen atom in the aromatic ring.
Naphthoquinone: A related compound with a naphthalene core and quinone functionality.
Chloroquine: A well-known antimalarial drug with a quinoline core.
Uniqueness
6-(hexylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione is unique due to its specific functional groups and fused ring system, which confer distinct chemical and biological properties. Its hexylamino and methyl groups may enhance its lipophilicity and bioavailability, making it a promising candidate for further research and development.
Properties
IUPAC Name |
10-(hexylamino)-14-methyl-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-8,15-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O2/c1-3-4-5-8-13-24-18-11-12-19-21-17(14-20(26)25(19)2)15-9-6-7-10-16(15)23(27)22(18)21/h6-7,9-12,14,24H,3-5,8,13H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXDMGFARPQRPRI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNC1=C2C3=C(C=C1)N(C(=O)C=C3C4=CC=CC=C4C2=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101175332 | |
Record name | 6-(Hexylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101175332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22468-32-2 | |
Record name | 6-(Hexylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22468-32-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(Hexylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101175332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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